Methyl 3-bromo-2-methylpropanoate
Overview
Description
Methyl 3-bromo-2-methylpropanoate is an organic compound with the molecular formula C5H9BrO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a bromine atom and an ester functional group.
Mechanism of Action
Target of Action
Methyl 3-bromo-2-methylpropanoate is a chemical compound with the molecular formula C5H9BrO2 It has been used as a reference substrate in the alkylation reactions of vitamin b12 derivatives .
Mode of Action
It is known that brominated compounds like this often participate in nucleophilic substitution reactions . In such reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It has been used as a starting material in the preparation of biologically significant 3-[(2h-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methylpropanoate. This reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include methyl 2-methylpropanoate derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 2-methylpropan-1-ol.
Oxidation: The major product is 2-methylpropanoic acid.
Scientific Research Applications
Methyl 3-bromo-2-methylpropanoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromopropionate: Similar in structure but with the bromine atom at a different position.
tert-Butyl bromide: Another brominated compound with a tert-butyl group instead of a methyl ester group.
Uniqueness
Methyl 3-bromo-2-methylpropanoate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other brominated esters. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 3-bromo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNAVCXZSQYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340848 | |
Record name | Methyl 3-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20609-71-6 | |
Record name | Methyl 3-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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